Ferprenin

Beschreibung

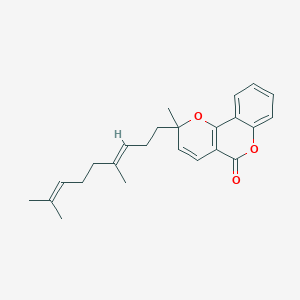

Structure

3D Structure

Eigenschaften

CAS-Nummer |

114727-96-7 |

|---|---|

Molekularformel |

C24H28O3 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methylpyrano[3,2-c]chromen-5-one |

InChI |

InChI=1S/C24H28O3/c1-17(2)9-7-10-18(3)11-8-15-24(4)16-14-20-22(27-24)19-12-5-6-13-21(19)26-23(20)25/h5-6,9,11-14,16H,7-8,10,15H2,1-4H3/b18-11+ |

InChI-Schlüssel |

JQLNFODDCYXPCO-WOJGMQOQSA-N |

SMILES |

CC(=CCCC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3OC2=O)C)C)C |

Synonyme |

ferprenin |

Herkunft des Produkts |

United States |

Isolation and Natural Occurrence of Ferprenin

Methodologies for Extraction and Isolation from Ferula Species

The extraction and isolation of Ferprenin, along with other secondary metabolites from Ferula species, typically involve established phytochemical methodologies. Roots are often considered a superior source for isolating sesquiterpene coumarins, including this compound, compared to the aerial parts of the plants, as these derivatives are primarily stored in the roots frontiersin.orgresearchgate.net.

Common extraction techniques employ organic solvents. For instance, a reported method for extracting prenylated coumarins from Ferula communis roots involves macerating the plant material with acetone (B3395972) at a 1:5 ratio (plant material to solvent) at room temperature for 60 minutes mdpi.com. Following this, the solution is filtered to separate the liquid fraction from solid residues. The liquid extract is then subjected to High-Pressure Liquid Chromatographic (HPLC) separation, which allows for both qualitative identification and quantitative analysis of compounds like this compound mdpi.com.

Another advanced extraction technique mentioned for Ferula species is supercritical carbon dioxide extraction. This method enables the isolation of small molecular components and offers the flexibility to selectively separate nonpolar or low polar compounds from medium or high polar compounds by adjusting the extraction conditions google.com. The choice of extraction method can significantly influence the yield and chemical profile of the isolated compounds nih.gov.

Distributional Patterns Across Various Ferula Chemotypes

The presence and concentration of this compound exhibit distinct distributional patterns across different Ferula chemotypes, particularly within Ferula communis. This species is known to exist in two primary chemotypes: a "poisonous" chemotype and a "non-poisonous" chemotype mdpi.commdpi.comscienceopen.com.

The "poisonous" chemotype is characterized by a high accumulation of prenylated coumarins, notably ferulenol (B560370) and this compound, which are responsible for the observed toxicity, including hemorrhagic effects in animals mdpi.comnih.govmdpi.comscienceopen.com. Conversely, the "non-poisonous" chemotype primarily contains daucane esters as its major constituents and lacks these toxic prenylated coumarins mdpi.comscienceopen.comacs.org. These two chemotypes are genetically distinct and tend to be distributed in different geographical regions scienceopen.com.

Studies on French Ferula species, including F. communis communis, F. communis catalaunica microcarpa, and F. glauca, have confirmed the presence of both ferulenol and this compound. The distribution of these compounds was found to vary among these botanical varieties nih.gov. Beyond F. communis, this compound has also been identified as a bioactive compound in other Ferula species, such as Ferula ovina, Ferula persica, and Ferula galbaniflua (a synonym for F. gummosa) frontiersin.orgfrontiersin.orgfrontiersin.org.

Table 1: Ferula Species and Associated this compound Presence/Chemotype

| Ferula Species/Subspecies | Chemotype/Presence of this compound | Key Associated Compounds |

| Ferula communis (Poisonous) | High this compound content | Ferulenol (prenylated coumarin) |

| Ferula communis (Non-poisonous) | Low/Absent this compound content | Daucane esters |

| Ferula communis communis (France) | This compound detected | Ferulenol |

| Ferula communis catalaunica microcarpa (France) | This compound detected | Ferulenol |

| Ferula glauca (France) | This compound detected | Ferulenol |

| Ferula ovina | This compound present | Umbelliprenin (B192621), Ferutinin (B81), Ferulenol |

| Ferula persica | This compound present | Umbelliprenin, Ferutinin, Ferulenol |

| Ferula galbaniflua (F. gummosa) | This compound present | Umbelliprenin, Ferutinin, Ferulenol |

Factors Influencing this compound Content in Plant Materials (e.g., Geographic Origin, Environmental Conditions)

The concentration of this compound and other prenylated coumarins within Ferula plant materials is subject to a complex interplay of various factors, encompassing genetic, environmental, and geographical influences nih.gov.

Geographic Origin and Location: The specific geographical area where Ferula plants grow plays a significant role. Different Ferula species and even subspecies can be found in exclusive and geographically distinct regions nih.gov. The broader distribution of the Ferula genus is linked to specific climatic zones, particularly those with mild-warm-arid conditions, such as the Mediterranean region, North Africa, Central Asia, and the Far East mdpi.commdpi.comnih.govresearchgate.netfrontiersin.org.

Environmental Conditions: Environmental parameters directly impact the biosynthesis and accumulation of secondary metabolites. Factors such as temperature, altitude, and precipitation rate are known to influence the chemical composition and content of essential oils in Ferula species nih.gov. For instance, studies have indicated a negative correlation between decreasing temperature, increasing altitude, and the content of essential oils nih.gov. Soil texture is another environmental variable that can affect the chemical profile of the plant nih.gov.

Season: The time of year when plant material is harvested can also lead to variations in the concentration of compounds like this compound and ferulenol nih.gov.

Genetic Factors: Genetic predisposition is a crucial determinant of chemical content. The existence of distinct "poisonous" and "non-poisonous" chemotypes within Ferula communis, for example, is genetically controlled and correlates with their distribution in different geographic regions scienceopen.com. In some Ferula species, genetic factors may exert a greater influence on the chemical constituents than environmental factors nih.gov.

Part of the Plant Used: The specific part of the plant harvested for extraction (e.g., roots, leaves, rhizome) can significantly affect the yield and type of compounds obtained. Sesquiterpene derivatives, including sesquiterpene coumarins like this compound, are generally more concentrated in the roots of Ferula plants frontiersin.orgresearchgate.net.

These factors collectively contribute to the chemical variability observed in Ferula species, highlighting the importance of considering these variables in research and natural product sourcing.

Chemical Synthesis and Derivatization Strategies for Ferprenin and Analogues

Total Synthesis Approaches for Ferprenin

The total synthesis of this compound has been successfully achieved through several notable approaches. One key method involves a tandem Knoevenagel/electrocyclization mechanism. In this pathway, this compound is synthesized by the reaction of 4-hydroxycoumarin (B602359) with two equivalents of trans,trans-farnesal in water at 80°C. This one-pot reaction highlights an efficient route to the core this compound structure. uni.lu

Another environmentally friendly and efficient total synthesis of this compound has been reported using a green one-pot approach under solvent-free conditions. This method utilizes ethylenediammonium diacetate (EDDA) as a catalyst to facilitate a Knoevenagel-type condensation between 1,3-dicarbonyl substrates and α,β-unsaturated aldehydes, successfully yielding this compound. guidetopharmacology.org Additionally, this compound can be obtained from ferulenol (B560370), another prenylated coumarin (B35378), suggesting a potential semi-synthetic route from related natural precursors.

A summary of key total synthesis parameters for this compound is presented in Table 1.

Table 1: Key Parameters in Total Synthesis of this compound

| Method | Key Reactants | Conditions | Mechanism | Reference |

| Knoevenagel/Electrocyclization | 4-hydroxycoumarin, trans,trans-farnesal | Water, 80°C | Tandem reaction | uni.lu |

| Green One-Pot Synthesis | 1,3-dicarbonyl substrates, α,β-unsaturated aldehydes | Solvent-free, EDDA catalyst | Knoevenagel-type condensation | guidetopharmacology.org |

Synthetic Pathways for Related Prenylated Coumarin Analogues

The synthetic landscape for prenylated coumarin analogues is rich and diverse, often drawing inspiration from their natural biosynthesis or employing established organic reactions. A common strategy involves the alkylation of coumarin precursors with prenyl or geranyl groups. For instance, commercially available coumarins such as umbelliferone (B1683723), isofraxidin (B1672238), or 7-hydroxy-3,4,8-trimethylcoumarin (B1309979) can be alkylated using prenyl bromide or geranyl bromide. These reactions are typically carried out in acetone (B3395972), often under reflux, in the presence of bases like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Direct prenylation of phenolic coumarins and chromones can also be achieved using prenyl- or geranyl halides, or 2-methyl-3-butene-2-ol. Beyond direct alkylation, more complex synthetic strategies have been developed. For example, a novel short-step methodology for functionalized coumarins employs a tandem C-acylation-cyclization process, starting from the N-hydroxysuccinimide ester of O-acetylsalicylic acid. This approach provides a general method for constructing the benzopyranone ring system found in coumarins. Furthermore, prenylated homoisoflavonoid-coumarin hybrids have been synthesized through cascade reactions involving coumarin Mannich bases.

These synthetic pathways allow for the systematic exploration of structural variations within the prenylated coumarin family, enabling the creation of diverse analogues for further study.

Chemoenzymatic Synthesis of this compound-like Structures

Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, offers a powerful route for producing this compound-like structures. Aromatic prenyltransferases (PTases) are central to this approach, playing a crucial role in transferring prenyl moieties onto aromatic acceptor molecules, thereby catalyzing carbon-carbon bond formation. These enzymes are vital in the biosynthesis of a wide array of natural products, including prenylated coumarins.

Key prenyltransferases, such as the ABBA-type (e.g., CloQ and NovQ involved in aminocoumarin antibiotic biosynthesis) and DMATS-type enzymes, have been characterized for their ability to diversify natural products and can be utilized in laboratory-scale chemoenzymatic syntheses. While the isolation of enzymes and the cost of isoprenoid pyrophosphate donors like dimethylallyl diphosphate (B83284) (DMAPP) and geranyl pyrophosphate (GPP) can be limiting factors, advancements in microbial cell factories are providing more sustainable and economically viable alternatives for harnessing plant aromatic PTs for prenylation.

Specific examples of prenyltransferases and their substrate specificities in the context of coumarin synthesis include MePT1 and MePT2 from Murraya exotica, which are capable of catalyzing both C- and O-prenylation of umbelliferone. Ongoing research also focuses on enzyme engineering of these PTases to expand their substrate promiscuity and facilitate the synthesis of unnatural prenylated compounds.

Table 2: Examples of Enzymes in Chemoenzymatic Prenylation

| Enzyme Type | Source Organism (Example) | Substrate (Example) | Prenyl Donor (Example) | Type of Prenylation | Reference |

| ABBA-type PTase | Streptomyces roseochromogenes (CloQ) | 4-hydroxyphenylpyruvate, flavonoids | DMAPP | Aromatic prenylation | |

| Plant PT | Murraya exotica (MePT1) | Umbelliferone | Geranyl pyrophosphate (GPP) | C- and O-prenylation |

Directed Chemical Modification of this compound Scaffolds

Directed chemical modification of this compound scaffolds, or more broadly, coumarin scaffolds, is a crucial strategy for fine-tuning their properties and exploring new functionalities. The coumarin nucleus is highly adaptable, allowing for modifications at nearly every position to customize its physicochemical and biological characteristics.

Common modification strategies include:

Introduction of Functional Groups: Various substituents can be introduced at different positions of the coumarin core. For instance, the C-3 position of coumarins is a frequently investigated site for modification, allowing the introduction of alkyl, silyl, trifluoromethyl (CF₃), difluoromethyl (CHF₂), and methoxymethyl (OCH₂F) groups to yield biologically relevant scaffolds.

Conjugation and Hybridization: The coumarin scaffold can be conjugated with other chemical entities or fused with additional rings to create hybrid molecules. Examples include the synthesis of coumarin-based hydrazone derivatives and the incorporation of new scaffolds to enhance pharmacological activity.

Metal Ion Complexation: Coordination of metal ions with coumarin derivatives at different positions is another strategy to develop new compounds with altered properties.

Expansion of π-conjugation: Expanding the π-conjugation system, often by incorporating polymethine bridges or bulky aromatic moieties through position 3, is used to tune optical properties.

These modifications enable the systematic exploration of structure-activity relationships and the development of compounds with improved efficacy or novel applications.

Stereoselective Synthesis of this compound Stereoisomers

The stereochemistry of natural products like this compound is often critical for their biological activity. While specific details on the stereoselective synthesis of this compound stereoisomers are not extensively documented in the provided search results, the broader field of prenylated coumarin synthesis and natural product synthesis emphasizes the importance of stereocontrol.

General approaches to achieving stereoselectivity in complex molecule synthesis, which could be applied to this compound and its analogues, include:

Asymmetric Catalysis: Utilizing chiral catalysts to direct the formation of specific stereoisomers. This often involves asymmetric conjugate addition protocols for introducing stereogenic centers. uni.lu

Chiral Building Blocks: Employing pre-existing chiral starting materials or intermediates (chiral pool synthesis) to build the desired stereochemistry into the final product. uni.lu

Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of new bond formations, leading to a preferential diastereomer. uni.lu

Enantioselective Total Synthesis: Accomplishing the synthesis of a single enantiomer of a natural product, as seen in the enantioselective synthesis of related chromene natural products like daurichromenic acid.

The development of stereoselective routes remains a significant challenge and an active area of research in the synthesis of complex prenylated coumarins, aiming to produce single enantiomers that often possess superior biological profiles compared to racemic mixtures.

Biosynthetic Pathways and Enzymatic Mechanisms of Ferprenin

Elucidation of Precursor Building Blocks for Sesquiterpene Coumarins

The foundational units for sesquiterpene coumarins, including Ferprenin, originate from two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the phenylpropanoid pathway mdpi.comnih.govpnas.orgasm.orgslideshare.net.

The sesquiterpene portion is derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comnih.govpnas.orgresearchgate.netgenome.jp. These C5 units condense sequentially to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15) mdpi.comnih.govresearchgate.netgenome.jpwikipedia.orgnih.gov. FPP serves as the direct precursor for all sesquiterpenes, undergoing further modifications and cyclization reactions to generate diverse sesquiterpene skeletons mdpi.comnih.govresearchgate.netgenome.jpwikipedia.org.

The coumarin (B35378) moiety typically originates from the phenylpropanoid pathway, with 7-hydroxycoumarins being common building blocks biorxiv.orgresearchgate.netasm.orgslideshare.netbiorxiv.org. Umbelliferone (B1683723) (7-hydroxycoumarin) is a frequently observed coumarin precursor in the biosynthesis of O-prenylated sesquiterpene coumarins, accounting for a significant majority of these compounds in Apiaceae plants biorxiv.orgresearchgate.netbiorxiv.orgwikipedia.orgnih.gov. Other coumarin building blocks include scopoletin (B1681571) and isofraxidin (B1672238) biorxiv.orgresearchgate.netbiorxiv.org. The biosynthesis of umbelliferone itself proceeds from L-phenylalanine via cinnamic acid, followed by hydroxylation steps to yield 2,4-dihydroxy-cinnamic acid (umbellic acid), which then undergoes lactonization asm.orgwikipedia.orgresearchgate.netnih.gov.

Table 1: Key Precursor Building Blocks for Sesquiterpene Coumarins

| Compound Name | Chemical Formula | PubChem CID | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | 11132720 | C5 building block for terpenes |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | 11132720 | C5 building block for terpenes |

| Farnesyl Diphosphate (FPP) | C15H28O7P2 | 445713 | Direct precursor to sesquiterpenes |

| Umbelliferone | C9H6O3 | 5281426 | Common coumarin moiety precursor |

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

Farnesyltransferase: This enzyme is responsible for the farnesylation of 7-hydroxycoumarins, linking the sesquiterpene moiety (derived from FPP) to the coumarin scaffold, typically via an ether linkage at the 7-hydroxyl group biorxiv.orgresearchgate.netbiorxiv.org. This prenylation yields linear 7-farnesyloxycoumarins, such as umbelliprenin (B192621), which are considered common precursors for more complex cyclic variants biorxiv.orgmdpi.comresearchgate.net.

Sesquiterpene Coumarin Epoxidase: This enzyme catalyzes the epoxidation of the terminal double bond within the linear 7-farnesyloxycoumarin biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net. This epoxidation step is crucial for preparing the farnesyl moiety for subsequent cyclization.

Sesquiterpene Coumarin Synthases (Cyclases): These enzymes are responsible for the cyclization and rearrangement of the farnesyl moiety, leading to the diverse cyclic structures observed in sesquiterpene coumarins biorxiv.orgresearchgate.netbiorxiv.org.

Sesquiterpene coumarin synthases are believed to function similarly to other terpene synthases (TPSs) biorxiv.orgbiorxiv.org. Their mechanism involves the protonation of the diverse 7-(10´,11´-oxidofarnesyloxy)-coumarins, which generates a carbocation biorxiv.orgbiorxiv.org. This carbocation then initiates the cyclization of the farnesyl moiety through a series of intramolecular reactions biorxiv.orgbiorxiv.org. These reactions often include Wagner-Meerwein rearrangements, as well as hydride, methyl, and other alkyl shifts, and can also involve more complex processes like Grob fragmentations biorxiv.orgbiorxiv.orgacs.org.

While the precise substrate specificity for this compound synthase is not explicitly detailed, sesquiterpene coumarin synthases are known to convert linear 7-farnesyloxycoumarins into various cyclic sesquiterpene coumarins biorxiv.orgbiorxiv.org. The diversity of sesquiterpene coumarin structures suggests that these synthases exhibit a broad range of specificities, leading to different carbon skeletons and functionalities biorxiv.orgmdpi.com.

Epoxidases play a critical role in the biosynthesis of prenylated coumarins by modifying the farnesyl side chain. Specifically, a sesquiterpene coumarin epoxidase is responsible for epoxidizing the terminal double bond of the linear 7-farnesyloxycoumarins biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net. This epoxidation creates an epoxide ring, which is then susceptible to protonation by sesquiterpene coumarin synthases, facilitating the subsequent carbocation cascade and cyclization biorxiv.orgbiorxiv.org. This step is essential for introducing the necessary chemical reactivity for the formation of the cyclic sesquiterpene structures.

Sesquiterpene Coumarin Synthases: Mechanism and Specificity

Investigation of Key Mechanistic Steps in the Biosynthetic Cascade

The biosynthetic cascade leading to this compound involves several key mechanistic steps, starting from the initial prenylation to the final cyclization and modifications.

Prenylation: The first committed step involves the O-farnesylation of a 7-hydroxycoumarin, such as umbelliferone, by an O-farnesyltransferase biorxiv.orgresearchgate.netbiorxiv.org. This reaction forms an ether linkage, producing linear sesquiterpene coumarins like umbelliprenin biorxiv.orgmdpi.comresearchgate.net.

Epoxidation: The linear farnesyl moiety then undergoes epoxidation at its terminal double bond, catalyzed by a sesquiterpene coumarin epoxidase biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net. This yields an oxidofarnesyloxy-coumarin intermediate.

Cyclization and Rearrangements: The epoxidized intermediate is then acted upon by sesquiterpene coumarin synthases biorxiv.orgbiorxiv.org. These enzymes protonate the epoxide, generating a carbocation that initiates a cascade of cyclization and rearrangement reactions biorxiv.orgbiorxiv.org. These cascades are analogous to those observed in other terpene biosynthesis pathways and can involve complex rearrangements such as Wagner-Meerwein shifts, hydride shifts, and Grob fragmentations, ultimately shaping the unique sesquiterpene skeleton of compounds like this compound biorxiv.orgbiorxiv.orgacs.org.

Genetic and Molecular Regulation of this compound Biosynthesis in Ferula Species

While Ferula species are recognized as rich sources of sesquiterpene coumarins, including this compound biorxiv.orgmdpi.comnih.govmdpi.comresearchgate.net, detailed genetic and molecular regulation of this compound biosynthesis specifically remains an area with limited information biorxiv.orgbiorxiv.org. General insights into terpene and coumarin biosynthesis pathways in plants suggest that these processes are tightly regulated at the genetic level, involving the expression of genes encoding the various synthases, transferases, and modifying enzymes.

The production of terpenoids in plants is often influenced by developmental stages, environmental factors, and defense responses, implying complex regulatory networks pnas.orgasm.org. For sesquiterpenes, the supply of IPP and DMAPP from the MVA and MEP pathways is a key regulatory point mdpi.comnih.govpnas.org. Furthermore, the expression of genes encoding farnesyltransferases, epoxidases, and sesquiterpene coumarin synthases would be critical in controlling the specific synthesis of this compound and related compounds. Research on other plant secondary metabolites indicates that biosynthetic gene clusters (BGCs) can play a role in coordinating the expression of genes involved in a particular pathway biorxiv.org. Further investigation is needed to elucidate the specific genetic and molecular mechanisms governing this compound biosynthesis in Ferula species.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Ferprenin S Biological Activities

Investigation of Anticoagulant Molecular Mechanisms

Ferprenin exhibits anticoagulant activity primarily through its influence on vitamin K metabolism and direct effects on coagulation factors.

This compound has been demonstrated to inhibit the activity of Vitamin K Epoxide Reductase Complex 1 (VKORC1), an enzyme crucial for the vitamin K cycle. VKORC1 is responsible for regenerating reduced vitamin K (vitamin K hydroquinone, KH2) from its oxidized forms (vitamin K 2,3-epoxide and vitamin K quinone). nih.govpharmgkb.org This regeneration is essential for the γ-carboxylation of specific glutamic acid residues on vitamin K-dependent proteins, including procoagulant factors such as Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins like Protein C and Protein S. nih.gov By inhibiting VKORC1, this compound limits the availability of active vitamin K, thereby leading to the synthesis of non-functional or under-carboxylated clotting factors and a subsequent reduction in blood coagulation. nih.govpharmgkb.org

Comparative studies have shown that this compound, alongside ferulenol (B560370) (another prenylated coumarin (B35378) from Ferula communis), can inhibit VKORC1 from various animal species. However, the susceptibility to inhibition by this compound and ferulenol can differ among species, suggesting variations in enzyme structure or binding characteristics across different organisms. Oral anticoagulants, such as 4-hydroxycoumarin (B602359) derivatives like warfarin (B611796) and dicoumarol, are known to directly inhibit VKORC1. nih.govpharmgkb.orgashpublications.org Research indicates that VKORC1 is generally more sensitive to these therapeutic 4-hydroxycoumarin derivatives compared to its isozyme, VKORC1-like1 (VKORC1L1). nih.govnih.gov This differential sensitivity and distinct binding sites, as observed with warfarin for VKORC1 and VKORC1L1, suggest a complex interaction profile for coumarin-based inhibitors. nih.gov

Table 1: Inhibition of VKORC1 by this compound and Related Compounds

| Compound | Source Organism | Target Enzyme | Effect on VKORC1 Activity | Reference |

| This compound | Ferula communis | VKORC1 | Inhibits | |

| Ferulenol | Ferula communis | VKORC1 | Inhibits | |

| Warfarin | Synthetic | VKORC1 | Inhibits | nih.govpharmgkb.org |

| Dicoumarol | Synthetic | VKORC1 | Inhibits | nih.govashpublications.org |

Beyond its impact on VKORC1, this compound and its omega-oxygenated derivatives have demonstrated antithrombinic activity. researchgate.netrsc.orgresearchgate.net The precise molecular basis of these antithrombinic effects is influenced by specific structural features of the compounds. Studies suggest that both the type of oxygenated function present and the stereochemistry of the terminal double bond within the this compound molecule are critical determinants of its biological activity. researchgate.net This indicates a structure-activity relationship where subtle modifications to the chemical structure can significantly alter the compound's ability to interfere with thrombin or related coagulation processes.

Comparative Inhibition Studies of Vitamin K Epoxide Reductase Complex 1 (VKORC1) Activity

Cellular and Subcellular Mechanisms of Cytotoxic Activity

This compound also exhibits cytotoxic properties, influencing cell survival, proliferation, and signaling pathways.

This compound has been implicated in cytotoxic effects and the induction of apoptosis. scispace.comresearchgate.netresearchgate.net While direct, detailed molecular pathways for this compound's apoptosis induction are still emerging, studies on related compounds from the Ferula genus, such as ferutinin (B81), provide insights into potential mechanisms. Ferutinin, for instance, has shown pro-apoptotic properties in various cell lines, including human red blood cells, prostate cancer (PC-3) cells, and leukemia cell lines. mdpi.com Its apoptotic induction is often mediated by mitochondrial permeabilization and the subsequent release of molecules that trigger the intrinsic apoptotic pathway. mdpi.com Furthermore, ferutinin can act as a calcium ionophore, leading to a collapse of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are critical signals for apoptosis. mdpi.comscienceopen.com The involvement of ROS and mitochondrial dysfunction suggests that this compound may share similar mechanisms in inducing programmed cell death. Iron depletion, a process that can be influenced by various compounds, is also known to lead to apoptosis. nih.gov

This compound has been observed to inhibit the proliferation of 4T1 cells in a time and dose-dependent manner. scispace.com This antiproliferative effect is a key aspect of its cytotoxic profile. General mechanisms of cell proliferation inhibition often involve the disruption of the cell cycle. For example, iron, which is indispensable for DNA synthesis, plays a crucial role in cell proliferation and cell cycle progression. nih.govnih.govharvard.edu Iron starvation can arrest cell proliferation, often by inhibiting enzymes like ribonucleotide reductase, which is vital for DNA synthesis, and can lead to G1/S phase arrest. nih.govharvard.edu

Related Ferula compounds, like ferutinin, also demonstrate significant antiproliferative activity on human and murine leukemia cell lines and inhibit cell growth in vitro and in vivo. mdpi.com This inhibition can involve inducing DNA damage, activating cell cycle inhibitors like p21, and reducing cyclin protein levels, thereby arresting cells in specific phases, such as the S-phase. nih.gov

Table 2: Modulation of Cell Proliferation and Cell Cycle by this compound and Related Compounds

| Compound | Cell Line/Context | Effect on Proliferation | Effect on Cell Cycle | Reference |

| This compound | 4T1 cells | Inhibits | Not specified | scispace.com |

| Ferutinin | HNSCC cells | Inhibits | S-phase arrest | nih.gov |

| Ferutinin | Leukemia cell lines | Inhibits | Apoptosis induction | mdpi.com |

| Iron chelators | Various tumor cells | Inhibit | G1/S arrest | nih.govharvard.edu |

The cytotoxic activities of this compound likely involve the modulation of various cellular signaling pathways critical for growth and survival. For instance, the ionophoric activity of ferutinin, leading to a loss of transmembrane potential, is considered a key mechanism for its antiproliferative and cytotoxic effects. mdpi.com This effect can directly activate mitochondrial-dependent apoptosis and indirectly influence cellular processes through the generation of nitric oxide (NO) and reactive oxygen species (ROS). mdpi.com Both NO and ROS are known signaling molecules that play significant roles in inducing cellular stress, senescence, and death signals. mdpi.comresearchgate.net

Furthermore, cellular signaling pathways, such as the p53 pathway, are known to influence cell death mechanisms like ferroptosis, a distinct form of non-apoptotic cell death characterized by iron-dependent accumulation of lethal lipid ROS. nih.govfrontiersin.org Changes in iron homeostasis, which can be influenced by compounds like this compound or related Ferula constituents, can impact the p53 signaling pathway and stabilize hypoxia-inducible factor-1 alpha (HIF-1alpha), affecting downstream targets crucial for angiogenesis and tumor growth. nih.govfrontiersin.org

Modulation of Inflammatory Mediators and Cytokines

Antimicrobial Action: Cellular Targets and Resistance Mechanisms

This compound has been reported to possess antimicrobial activity, encompassing both antibacterial and antifungal effects mdpi.commdpi.comnih.gov. While its broad antimicrobial spectrum is noted, the precise molecular and cellular targets, as well as specific resistance mechanisms against this compound, are not yet extensively elucidated in the available scientific literature. However, insights can be drawn from general mechanisms observed for other natural antimicrobial compounds, particularly those of a lipophilic nature or from the coumarin class, which may offer potential avenues for investigation into this compound's mode of action.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains

This compound demonstrates antibacterial activity against various bacterial strains mdpi.commdpi.comlumenlearning.com. The exact cellular targets and molecular pathways through which this compound exerts its antibacterial effects against Gram-positive and Gram-negative bacteria remain to be fully detailed.

General mechanisms of antibacterial action for natural compounds often involve disruption of bacterial cell membranes, interference with essential metabolic pathways, or inhibition of vital cellular processes such as DNA replication, RNA synthesis, or protein synthesis mdpi.comnih.govnih.govplos.orgmdpi.com. For instance, lipophilic compounds, a characteristic shared by some natural products including prenylated coumarins, are known to target and disrupt cell membrane integrity, leading to toxicity scispace.com. This disruption can result in increased membrane permeability, leakage of intracellular components, and ultimately, cell death nih.govyoutube.comfrontiersin.orgnih.gov. Additionally, some antimicrobial agents can interfere with quorum sensing, a communication system bacteria use for collective behaviors like biofilm formation, which is a known resistance mechanism youtube.com.

While these general mechanisms are observed for various antimicrobial agents, further specific research is needed to confirm if and how this compound precisely interacts with bacterial cell walls, membranes, or intracellular components in both Gram-positive and Gram-negative organisms. Differences in cell envelope structures between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane containing lipopolysaccharides) bacteria often dictate the efficacy and mechanism of antimicrobial agents nih.govfrontiersin.org.

Antifungal Mechanisms and Spectrum of Activity

This compound also exhibits antifungal activity mdpi.com. Similar to its antibacterial action, the specific molecular and cellular mechanisms underlying this compound's antifungal effects and its precise spectrum of activity require further dedicated research.

Natural antifungal compounds often exert their effects by targeting key fungal structures or processes. Common antifungal mechanisms include the inhibition of ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes, leading to membrane instability and dysfunction frontiersin.org. Other mechanisms involve disruption of the fungal cell wall components (e.g., chitin (B13524) or β-glucans), interference with mitochondrial function (e.g., respiratory chain processes), or inhibition of fungal cell division frontiersin.org. Some compounds also affect the dimorphic transition of fungi, which is linked to their virulence frontiersin.org.

The Ferula genus, from which this compound is derived, is known to produce essential oils with antifungal properties, and these have been suggested to act by disrupting cell membrane integrity and impairing energy metabolism scispace.commdpi.com. While this provides a general context, direct evidence detailing this compound's specific antifungal targets and its full spectrum of activity against various fungal species (e.g., yeasts like Candida species or molds like dermatophytes) is not yet comprehensively documented mdpi.comfrontiersin.org.

Phytoestrogenic Receptor Interactions and Cellular Responses

This compound is recognized as a phytoestrogen, a plant-derived compound that can interact with estrogen receptors in mammalian systems mdpi.comnih.gov. Its chemical structure bears similarities to 17-β-estradiol, the primary endogenous estrogen.

Studies have shown that this compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes nih.gov. Notably, in vitro investigations indicate that this compound exhibits a higher binding affinity for ERα compared to ERβ. The interaction of phytoestrogens with estrogen receptors can lead to diverse cellular responses, as ERα and ERβ can have distinct effects on transcription factors, signaling pathways, and gene expression, depending on the cell and tissue type frontiersin.org.

The cellular responses mediated by this compound's phytoestrogenic activity are context-dependent. Research has demonstrated that this compound can display either estrogenic (agonist) or antiestrogenic (antagonist) activity, influenced by the presence or absence of endogenous estrogen priming. For instance, when administered alone, this compound has been observed to increase the expression of the ERα receptor in the hypothalamus. Conversely, when co-administered with estradiol, this compound can decrease ERα expression, suggesting an antiestrogenic effect in that specific context.

Phytoestrogen-ER interactions typically involve the ligand binding to the receptor, followed by the translocation of the receptor-ligand complex from the cytoplasm to the cell nucleus. Once in the nucleus, this complex can bind to specific DNA sequences (Estrogen Response Elements, EREs) or interact with small RNAs, thereby influencing the transcription of target genes nih.govfrontiersin.org. This modulation of gene expression can affect various physiological processes. For example, ERα is generally associated with cell proliferation, while ERβ is often linked to cell apoptosis frontiersin.org. Phytoestrogens can also indirectly regulate estrogen signaling by inhibiting aromatase, an enzyme involved in the biosynthesis of endogenous estrogens nih.gov.

The ability of this compound to interact with estrogen receptors highlights its potential to modulate hormone-sensitive cellular pathways, contributing to its observed biological effects.

Computational and Theoretical Chemistry Studies on Ferprenin

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and reactivity of molecules. For Ferprenin (PubChem CID: 5387614), DFT calculations have been applied in broader studies involving prenylated coumarins dntb.gov.uaresearchgate.net. These calculations are instrumental in determining various quantum chemical parameters that define a molecule's electronic properties and its propensity to undergo chemical reactions.

Key aspects explored through DFT for compounds like this compound include:

Electronic Structure: DFT can reveal the distribution of electron density within the molecule, providing insights into bond characteristics, charge distribution, and molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.net. The energies of HOMO and LUMO, and their energy gap, are critical indicators of a molecule's chemical reactivity and stability researchgate.net.

Reactivity Descriptors: Computational studies can derive reactivity descriptors such as ionization potential, electron affinity, chemical hardness, chemical softness, and electronegativity researchgate.netresearchgate.net. These parameters help predict how this compound might interact with other chemical species, indicating its potential as an electron donor or acceptor researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps generated from DFT calculations visualize the charge distribution around the molecule, highlighting regions prone to electrophilic or nucleophilic attack. This information is vital for understanding intermolecular interactions researchgate.net.

While specific detailed DFT results solely for this compound's electronic structure and reactivity are not extensively detailed in the provided search snippets, the application of DFT to this compound and related coumarins indicates its utility in characterizing these fundamental properties dntb.gov.uaresearchgate.net.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over a period, providing a dynamic view of molecular interactions. For this compound, particularly given its reported inhibitory effect on VKORC1 activity, molecular docking and subsequent MD simulations are highly relevant researchgate.net.

Molecular Docking: Initial computational efforts often involve molecular docking, which predicts the preferred orientation of a ligand (like this compound) when bound to a protein target (like VKORC1) dntb.gov.uascispace.comfrontiersin.org. This method generates potential binding poses and estimates binding affinities frontiersin.org.

Dynamic Stability and Conformational Changes: Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment frontiersin.orgresearchgate.netmdpi.commdpi.com. These simulations can reveal crucial information about:

Binding Mode Stability: How well this compound maintains its binding pose within the target's active site mdpi.com.

Conformational Dynamics: The flexibility and conformational changes of both this compound and the target protein upon binding frontiersin.orgresearchgate.netmdpi.com.

Key Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex mdpi.com.

Although direct MD simulation data specifically for this compound's interaction with VKORC1 is not explicitly provided in the search results, the general application of molecular modeling and docking to this compound dntb.gov.uascispace.com and the importance of MD in understanding drug-target interactions frontiersin.orgresearchgate.netmdpi.comnih.gov suggest that such studies would be critical for a comprehensive understanding of this compound's biological mechanism.

In Silico Prediction of Biological Activity and ADME Properties (Excluding Human Trial Data)

In silico methods are computational approaches used to predict various biological activities and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds without the need for traditional laboratory experiments or human trial data. These predictions are crucial in early drug discovery and development for prioritizing compounds with favorable profiles frontiersin.orguniroma1.it.

For this compound, chemoinformatics and computational tools can be utilized to predict:

Biological Activity Prediction: Algorithms can predict potential biological activities based on this compound's chemical structure and similarity to known active compounds dntb.gov.uaresearchgate.netmdpi.com. This can include predicting its likelihood to act as an anticoagulant, given its known experimental activity researchgate.net.

ADME Properties: Computational models can estimate key pharmacokinetic parameters, including:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration frontiersin.orguniroma1.it.

Distribution: Volume of distribution and plasma protein binding uniroma1.it.

Metabolism: Prediction of metabolic pathways and potential cytochrome P450 enzyme interactions uniroma1.it.

Excretion: Renal clearance and other excretion routes uniroma1.it.

Toxicity Prediction (In Silico Toxicology): Computational toxicology tools can predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities, without using human trial data frontiersin.orguniroma1.it. Tools like SwissADME, AdmetSAR2.0, and FAF-Drugs4 are examples of platforms that provide such predictions based on the compound's SMILES formula, with reported accuracies ranging from 72% to 94% frontiersin.org.

These in silico predictions provide a preliminary assessment of this compound's drug-likeness and potential liabilities, guiding further research efforts frontiersin.orgfrontierspartnerships.org.

Mechanistic Studies of Chemical Reactions and Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and transformations. For this compound, mechanistic studies can focus on its biosynthesis, degradation pathways, or synthetic routes.

Biosynthesis: this compound is a prenylated coumarin (B35378) found in Ferula communis researchgate.netrsc.orgrsc.orgresearchgate.net. While the detailed computational mechanistic studies of its in vivo biosynthesis are not explicitly detailed in the provided search results, computational methods are generally employed to understand complex biosynthetic pathways ox.ac.uk. This involves identifying intermediates, transition states, and energy barriers for each step of the enzymatic or non-enzymatic transformations leading to this compound.

Synthetic Transformations: The synthesis of this compound has been reported via a Knoevenagel/electrocyclization tandem mechanism involving 4-hydroxycoumarin (B602359) and trans,trans-farnesal researchgate.net. Computational methods, particularly DFT, can be used to:

Map Potential Energy Surfaces (PES): Identify stable intermediates and transition states along the reaction pathway rsc.orgsumitomo-chem.co.jp.

Determine Rate-Limiting Steps: Calculate activation energies for each step to identify the slowest, rate-determining step sumitomo-chem.co.jp.

Analyze Electronic Changes: Understand how electronic properties evolve during bond breaking and formation, charge polarization, and rehybridization rsc.orgsumitomo-chem.co.jp.

Solvent Effects: Account for the influence of the solvent on reaction mechanisms using continuum models rsc.org.

For related coumarin derivatives, DFT calculations have been used to elucidate reaction mechanisms, such as in the vinylogous Catellani reaction for pyran-fused 2-quinolones rsc.org. This demonstrates the applicability of these methods to understanding the chemical transformations of this compound.

Quantum Chemical Analysis of this compound Tautomerism and Conformational Landscapes

Tautomerism and conformational analysis are critical aspects of understanding a molecule's behavior, reactivity, and interactions with biological systems. As a coumarin derivative, this compound is susceptible to tautomeric interconversions and exists in a dynamic equilibrium of various conformers researchgate.netnumberanalytics.comtaylorandfrancis.comnumberanalytics.compharmacelera.com.

Tautomerism: Tautomers are structural isomers that interconvert rapidly through the migration of a hydrogen atom and a shift in double bond positions numberanalytics.comtaylorandfrancis.comnumberanalytics.compharmacelera.com. For 4-hydroxycoumarins, such as this compound, different tautomeric forms can exist researchgate.net. Quantum chemical calculations, notably DFT, are essential for:

Identifying Tautomeric Forms: Predicting the most stable tautomeric structures and their relative energies taylorandfrancis.comnumberanalytics.com.

Determining Tautomeric Equilibria: Estimating the equilibrium constants between different tautomers under various conditions numberanalytics.com.

Impact on Reactivity: Understanding how tautomerism influences the molecule's reactivity and its ability to interact with target proteins, as different tautomers can have distinct shapes, functional groups, and hydrogen bonding capabilities pharmacelera.com.

Conformational Landscapes: Molecules like this compound possess multiple rotatable bonds, leading to a variety of possible three-dimensional arrangements known as conformers. Quantum chemical methods, including DFT, are used for:

Conformational Search: Systematically exploring the potential energy surface to identify all low-energy conformers rsc.orgresearchgate.netaps.orgeurjchem.com.

Energy Minimization: Optimizing the geometry of each conformer to find its most stable structure rsc.orgresearchgate.net.

Relative Stabilities: Calculating the relative energies of different conformers to determine their population at a given temperature (Boltzmann distribution) rsc.org.

Spectroscopic Property Prediction: Predicting spectroscopic parameters (e.g., NMR chemical shifts, IR spectra) for different conformers, which can be compared with experimental data for validation rsc.orgaps.org.

The comprehensive analysis of this compound's tautomerism and conformational landscape using quantum chemical methods provides fundamental insights into its intrinsic properties and how these properties might influence its biological activity and interactions.

Advanced Analytical Methodologies for Ferprenin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Ferprenin from complex plant extracts and for its subsequent quantification. These techniques leverage differential affinities of compounds for stationary and mobile phases, allowing for high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound from Ferula communis extracts researchgate.netmdpi.com. HPLC offers high efficiency and versatility, especially when coupled with sensitive detectors such as Diode Array Detection (DAD) or Mass Spectrometry (MS).

In studies involving Ferula communis root extracts, HPLC has been employed to analyze the composition, including the presence of this compound and related compounds like ferulenol (B560370) researchgate.netmdpi.com. Typical HPLC conditions for such analyses involve a two-solvent gradient system. For instance, a mobile phase consisting of 0.88% trifluoroacetic acid and acetonitrile (B52724) has been used with a flow rate of 1 mL/min and a column temperature maintained at 30 °C. Detection is commonly performed at a wavelength of 256 nm mdpi.com. The application of HPLC-DAD and HPLC-MS is particularly effective in distinguishing between the "poisonous" and "non-poisonous" chemotypes of Ferula communis by providing detailed chromatographic fingerprints and identifying various coumarins and daucane derivatives present in these extracts researchgate.netresearchgate.net.

| Parameter | Value/Description | Reference |

|---|---|---|

| Mobile Phase | Two-solvent gradient (0.88% trifluoroacetic acid/acetonitrile) | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection Wavelength | 256 nm | mdpi.com |

| Coupled Detectors | Diode Array Detection (DAD), Mass Spectrometry (MS) | researchgate.netresearchgate.net |

GC-MS analysis involves separating volatile compounds based on their boiling points and interaction with the stationary phase, followed by their identification through mass spectrometry filab.fr. In the context of Ferula communis, GC-MS has been successfully applied to differentiate between poisonous and non-poisonous chemotypes by identifying specific volatile markers, such as aristolene and allohedycaryol researchgate.net. The mass spectra obtained provide characteristic fragmentation patterns that aid in the identification of individual volatile constituents, contributing to a comprehensive understanding of the plant's chemical diversity frontiersin.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

Spectrometric Methods for Structure Elucidation and Identification

Spectrometric methods are fundamental for confirming the structure of this compound and elucidating the structures of novel related compounds. These techniques provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the molecule.

Mass Spectrometry (MS), particularly advanced techniques like High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is indispensable for the precise determination of this compound's molecular weight and elemental composition, as well as for structural elucidation through fragmentation analysis researchgate.netmdpi.comtandfonline.comacs.org. HRMS provides exact mass measurements, which are critical for determining the molecular formula with high confidence researchgate.nettandfonline.com.

MS/MS (tandem mass spectrometry) involves fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides detailed structural information by revealing the connectivity of atoms and the presence of specific functional groups within the this compound molecule acs.org. The application of MS, often coupled with HPLC (LC-MS), allows for the identification of this compound within complex mixtures and the characterization of its derivatives or related compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds like this compound, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms rsc.orgresearchgate.nettandfonline.comacs.orgmdpi.comconicet.gov.arclockss.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.

Commonly used NMR experiments include:

¹H NMR : Provides information on the number, type, and environment of hydrogen atoms.

¹³C NMR (and DEPT) : Reveals the carbon skeleton and the number of attached protons (CH, CH₂, CH₃, or quaternary C).

2D NMR (COSY, NOESY, HSQC, HMBC) : These experiments provide crucial connectivity information.

COSY (COrrelation SpectroscopY) : Identifies protons that are spin-coupled to each other.

NOESY (Nuclear Overhauser Effect SpectroscopY) : Reveals protons that are spatially close, even if not directly bonded.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons they are directly attached to.

The structure of this compound has been established using comprehensive spectral data, including 1D and 2D NMR analyses researchgate.nettandfonline.com. For instance, ¹H NMR data for this compound (compound 4e) recorded in CDCl₃ at 300 MHz has been reported, showing characteristic chemical shifts and coupling constants that are vital for its structural assignment conicet.gov.ar.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |

|---|---|---|---|---|

| 7.80 | dd | 7.8, 1.2 | 1H | conicet.gov.ar |

| 7.52 | ddd | 8.7, 7.0, 1.6 | 1H | conicet.gov.ar |

| 7.31-7.24 | m | - | 2H | conicet.gov.ar |

| 6.59 | d | 10.3 | 1H | conicet.gov.ar |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS)

Spectrophotometric Assays for Bioactivity Profiling

Spectrophotometric assays are widely used for profiling the bioactivity of natural product extracts, including those containing this compound. While these assays often evaluate the activity of the crude extract or fractions, the presence of compounds like this compound contributes to the observed effects. These methods are typically rapid, cost-effective, and suitable for high-throughput screening.

Several spectrophotometric assays have been applied to Ferula communis extracts, which are known to contain this compound:

Antioxidant Activity Assays :

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound or extract to scavenge stable free radicals. The decrease in absorbance at 517 nm upon reaction with the antioxidant indicates radical scavenging activity mdpi.comfrontiersin.orgresearchgate.net.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : Similar to DPPH, this assay measures the reduction of the ABTS radical cation, with absorbance typically measured at 734 nm researchgate.netnih.gov.

Ferric Reducing Antioxidant Power (FRAP) or Fe³⁺-Fe²⁺ Transformation Assay : This method assesses the reducing power of an antioxidant by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), often detected spectrophotometrically mdpi.com.

Metal Chelating Activity :

Ferrous Ion (Fe²⁺) Chelating Activity : This assay evaluates the ability of a compound to chelate ferrous ions, thereby preventing their involvement in pro-oxidant reactions. The formation of the ferrozine-Fe²⁺ complex, which absorbs at 562 nm, is inhibited in the presence of chelating agents mdpi.com.

These spectrophotometric assays provide valuable insights into the potential bioactivities of this compound-containing extracts, guiding further isolation and targeted biological studies on the pure compound.

| Assay Type | Principle | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures ability to scavenge stable free radicals. | 517 | mdpi.comfrontiersin.orgresearchgate.net |

| ABTS Radical Cation Decolorization | Measures reduction of ABTS radical cation. | 734 | researchgate.netnih.gov |

| Ferrous Ion (Fe²⁺) Chelating | Evaluates ability to chelate Fe²⁺ ions, inhibiting ferrozine (B1204870) complex formation. | 562 | mdpi.com |

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP, CUPRAC)

In vitro antioxidant assays are fundamental tools for evaluating the radical scavenging and reducing capabilities of chemical compounds like this compound. These assays operate on different principles, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, or a combination of both dntb.gov.uanih.gov.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH assay is a widely used spectrophotometric method for assessing the free radical scavenging activity of antioxidants. It involves the reduction of the stable DPPH radical, which exhibits a deep violet color, to a non-radical form (DPPH-H) that is light yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity scielo.brmdpi.com. For this compound, research has indicated an IC50 value of 142.5 µg/mL in the DPPH assay, signifying the concentration required to scavenge 50% of the DPPH radicals scispace.com.

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by antioxidants results in a decolorization, which is monitored spectrophotometrically, typically at 734 nm nih.govresearchgate.net. In studies involving this compound, an IC50 value of 21.6 µg/mL has been reported for its activity in the ABTS assay, indicating its potency in scavenging this radical cation scispace.com.

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is a SET-based method that quantifies the reducing power of an antioxidant by measuring its ability to reduce ferric ions (Fe3+) in a ferric-tripyridyltriazine complex to ferrous ions (Fe2+). This reduction leads to the formation of an intensely blue ferrous complex, with absorbance typically measured at 593 nm nih.govnih.gov. While the FRAP assay is a common method for assessing antioxidant capacity, specific detailed research findings or data tables for this compound using this assay were not found in the current search.

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: The CUPRAC assay is another SET-based method that measures the total antioxidant capacity by assessing the reduction of cupric ions (Cu2+) to cuprous ions (Cu+). The Cu(I)-neocuproine complex formed is a colored product, typically measured at 450 nm. This assay is noted for its applicability at a nearly physiological pH and its responsiveness to thiol-type antioxidants nih.govnih.govcosmobiousa.com. Specific detailed research findings or data tables for this compound using the CUPRAC assay were not found in the current search.

Table 1: this compound's In Vitro Antioxidant Activity

| Assay Method | IC50 Value (µg/mL) | Mechanism of Action | Reference |

| DPPH | 142.5 | Free Radical Scavenging (Hydrogen Atom Transfer) | scispace.com |

| ABTS | 21.6 | Radical Cation Scavenging (Single Electron Transfer) | scispace.com |

Cellular Reactive Oxygen Species (ROS) Detection Assays

Cellular Reactive Oxygen Species (ROS) detection assays are critical for understanding the impact of compounds on oxidative stress within a biological system. ROS, including superoxide (B77818) anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radical (HO•), are chemically reactive molecules that can cause cellular damage but also play roles in cell signaling assaygenie.commoleculardevices.comnih.govamegroups.org.

A common method for detecting intracellular ROS is the use of cell-permeable fluorogenic probes such as 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA, also known as H2DCFDA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound (DCFH), which is then oxidized by ROS into highly fluorescent 2′,7′-dichlorofluorescein (DCF). The resulting fluorescence intensity, typically detected at excitation/emission wavelengths of 485 nm/535 nm, is proportional to the cellular ROS levels assaygenie.comnih.gov. Other advanced methods include fluorescent protein-based redox probes and electron spin resonance (ESR) spectroscopy for more specific and localized ROS detection mdpi.comnih.gov.

While this compound's involvement in biological activities has been explored, specific detailed research findings or data tables quantifying its direct effects on cellular ROS levels using these detection assays were not found in the current search results. Some broader contexts mention "ROS generations" in relation to Ferula extracts, but without specific data for isolated this compound dntb.gov.ua.

Harmonization and Validation of Analytical Methods for Comparative Studies

The harmonization and validation of analytical methods are paramount in chemical research, particularly for comparative studies of compounds like this compound. Method validation is the process of establishing documented evidence that an analytical procedure is suitable for its intended use, ensuring that it consistently provides accurate, reliable, and reproducible data nih.govmoleculardevices.comnih.gov. Harmonization, on the other hand, aims to standardize these validated methods across different laboratories and studies to enable meaningful comparisons of results.

Key parameters for analytical method validation, as outlined by international guidelines such as those from the International Conference on Harmonization (ICH), include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components moleculardevices.comnih.gov.

Accuracy: The closeness of agreement between the test result and the accepted reference value nih.govmoleculardevices.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision, and reproducibility (inter-laboratory precision) moleculardevices.comnih.gov.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified moleculardevices.com.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision moleculardevices.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range moleculardevices.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity moleculardevices.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters moleculardevices.comnih.gov.

For comparative studies involving this compound, applying validated and harmonized analytical methods is essential. This ensures that any observed differences in activity or properties are genuinely attributable to the compound or experimental conditions, rather than variations in the analytical procedures themselves. For instance, in antioxidant assays, factors such as solvent choice, pH, reaction time, and temperature can significantly influence results, necessitating strict adherence to validated protocols researchgate.neth-brs.de. Recovery studies are also crucial, especially for organic analytes present at low concentrations in complex matrices, to account for potential analyte loss during the analytical procedure e3s-conferences.org.

By rigorously validating and, where possible, harmonizing analytical methods, researchers can enhance the reliability, comparability, and scientific impact of their findings on this compound and other chemical compounds.

Chemotaxonomic Variability and Environmental Factors Influencing Ferprenin Content

Comparative Analysis of Ferprenin Levels Across Different Ferula Species and Cultivars

The presence and concentration of this compound exhibit notable differences across various Ferula species and their botanical varieties. Studies on French giant fennels have detected this compound, alongside ferulenol (B560370), in species such as Ferula communis communis communis L., Ferula communis catalaunica microcarpa Cauwet-Marc, and Ferula glauca L. The distribution of these prenylated coumarins, including this compound, has been observed to vary significantly between these botanical varieties. nih.gov

Specifically, quantitative analyses have demonstrated that the levels of prenylated coumarins can differ substantially between varieties of the same species. For instance, ferulenol, another key prenylated coumarin (B35378) often co-occurring with this compound, showed marked differences in concentration between Ferula communis var. microcarpa and Ferula communis var. communis. While F. communis var. microcarpa exhibited ferulenol levels ranging from 13.7 to 849 µg/g dry matter (DM), F. communis var. communis displayed a wider range, from 1.19 to 8331 µg/g DM. Subsequent measurements of this compound levels in giant fennel leaves were consistent with these observed variabilities, indicating similar trends in this compound content across varieties. ctdbase.org

This compound, a pyranocoumarin (B1669404) derivative, is a characteristic component of the poisonous chemotype of Ferula communis. This compound, along with ferulenol, is present throughout various parts of the plant, including the leaves, roots, flowers, and stems.

Table 1: Comparative Ferulenol Levels in Ferula communis Varieties (Example of Prenylated Coumarin Variability)

| Ferula Variety | Ferulenol Concentration Range (µg/g DM) ctdbase.org |

| F. communis var. microcarpa | 13.7 - 849 |

| F. communis var. communis | 1.19 - 8331 |

Impact of Altitudinal and Soil Composition on this compound Expression

Environmental factors such as altitude and soil composition play a significant role in influencing the expression and distribution of this compound within Ferula species. Studies have shown that the levels of this compound and ferulenol can vary according to the specific soil conditions and the altitude at which the plants grow. nih.gov The general chemical profile and yield of secondary metabolites in Ferula species are known to be affected by environmental conditions, including soil texture, altitude, temperature, and precipitation rates. thegoodscentscompany.comiium.edu.my For instance, Ferula communis is widely distributed and thrives in dry and rocky soils, particularly in the Mediterranean region where climatic conditions are favorable for its growth. uni.lu These specific edaphic and climatic conditions contribute to the unique phytochemical expression, including this compound content, observed in different populations.

Molecular Markers for Chemotype Differentiation in Ferula Genus

The existence of distinct chemotypes within the Ferula genus, particularly between poisonous and non-poisonous varieties of Ferula communis, necessitates robust methods for differentiation. Molecular markers have proven instrumental in elucidating the genetic basis of these chemotypes. Electrophoretic analysis of 14 putative enzyme loci has been successfully employed to assess genetic differentiation among poisonous and non-poisonous chemotypes of F. communis in Sardinia. This research revealed significant genetic structuring across examined populations, with a higher degree of differentiation observed between poisonous and non-poisonous populations, independent of geographic distances. This suggests a reduced gene flow between these distinct chemotypes. mdpi.com

Beyond enzyme loci, other molecular marker techniques, such as Amplified Fragment Length Polymorphism (AFLP) markers, have also been utilized to investigate genetic diversity and spatial genetic structure within Ferula species, including F. arrigonii. mdpi.com While specific studies directly linking molecular markers to this compound biosynthesis are limited, the identification of simple sequence repeat (SSR) motifs associated with unigenes encoding terpene biosynthesis enzymes in species like F. gummosa indicates the potential for similar genomic approaches. These molecular resources could be valuable for future research aimed at understanding and differentiating chemotypes based on their this compound expression profiles. nih.gov The analytical discrimination of Ferula communis chemotypes, based on their biologically active and volatile fractions, further underscores the importance of understanding the chemical and genetic underpinnings of these variations. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Ferprenin Analogues for Enhanced Bioactivity

The exploration of novel this compound analogues represents a significant direction for future research, aiming to enhance its bioactivity or to discover new therapeutic potentials. This compound belongs to the class of prenylated coumarins, a group of compounds known for their diverse biological properties nih.gov. Ferula species are rich sources of various secondary metabolites, including sesquiterpenes and sesquiterpene coumarins, which exhibit a range of bioactivities such as antioxidative, anti-inflammatory, antibacterial, antitumor, and antiviral effects nih.gov.

Research into other coumarin (B35378) derivatives, such as ferutinin (B81), has demonstrated that structural modifications can lead to analogues with enhanced potency and selectivity against specific biological targets, for instance, in breast cancer cells in vitro. This precedent suggests that systematic chemical modifications of the this compound scaffold could yield compounds with improved efficacy, altered selectivity, or novel mechanisms of action. The existing bioassay results for this compound, as indicated in PubChem, provide a starting point for structure-activity relationship (SAR) studies to guide the design and synthesis of these analogues mdpi.com. By modifying the prenyl chain or the coumarin nucleus, researchers can investigate how structural changes influence the compound's interaction with biological targets, potentially leading to the development of more potent or selective agents.

Application of Omics Technologies to this compound Biosynthesis and Metabolism

Omics technologies offer powerful tools for a comprehensive understanding of this compound's biosynthesis and metabolism within its natural producers. As a sesquiterpene coumarin, this compound's production is part of complex plant metabolic pathways nih.gov. Genomics, transcriptomics, proteomics, and metabolomics provide a multi-faceted approach to elucidate the genetic, enzymatic, and metabolic steps involved in its synthesis.

Integrated metabolome and transcriptome analyses have proven effective in studying terpenoid synthesis pathways and their molecular regulatory mechanisms in Ferula species. For instance, genes involved in terpene biosynthesis in Ferula gummosa and Ferula assa-foetida have been identified through the integration of transcript profiling and metabolite analysis. Applying these approaches to this compound-producing plants could pinpoint key enzymes, regulatory genes, and metabolic intermediates in its biosynthetic pathway. Furthermore, single-cell multi-omics technologies can unravel cellular metabolism dynamics at a fine resolution, identifying key genes that control specific metabolic pathways, which could be instrumental in understanding the cell-type specific production or accumulation of this compound. This deep molecular insight is crucial for potential metabolic engineering strategies aimed at optimizing this compound production or for the heterologous biosynthesis in microbial hosts.

Development of Advanced Delivery Systems for In Vitro Applications

The development of advanced delivery systems is crucial for enhancing the efficacy and specificity of this compound in in vitro applications. These systems are designed to control the release, improve the stability, and facilitate the targeted delivery of compounds within laboratory settings. While often discussed in the context of drug delivery, the principles are broadly applicable to any in vitro study requiring precise control over compound exposure to cells or biological systems.

Advanced delivery systems, including nanoparticle-based carriers, liposomes, and other micro- and nanosystems, offer several advantages for in vitro research. They can improve the compound's solubility, protect it from degradation, and enable its accumulation at specific cellular or subcellular locations, thereby maximizing its interaction with target molecules and minimizing off-target effects. For example, ferritin-based systems have been developed to encapsulate small molecules for in vitro applications. Similarly, bacterial ghosts have been explored as delivery vehicles, demonstrating enhanced antiproliferative activity of loaded compounds in cell lines in vitro due to their specific targeting properties. Such controlled delivery mechanisms are vital for conducting accurate dose-response studies, investigating cellular uptake mechanisms, and understanding the intracellular fate of this compound, leading to more reliable and interpretable in vitro research findings.

Integration of Computational and Experimental Approaches in this compound Research

The integration of computational and experimental approaches is vital for a comprehensive understanding of this compound's properties, mechanisms of action, and potential modifications. Computational methods, such as Density Functional Theory (DFT) calculations, have been applied to study coumarins, providing insights into their electronic structure and reactivity nih.gov. These theoretical approaches can complement experimental data by predicting molecular properties, reaction pathways, and interaction energies.

Molecular docking and dynamics simulations can be employed to predict how this compound interacts with biological targets, such as enzymes or receptors, at an atomic level. This can help in elucidating its mechanism of action, identifying key binding sites, and guiding the design of more potent or selective analogues. Quantitative Structure-Activity Relationship (QSAR) studies, often facilitated by computational tools, can establish mathematical models correlating structural features of this compound and its potential analogues with their observed biological activities, thereby streamlining the analogue discovery process nih.gov. The synergy between in silico predictions and in vitro or in vivo experimental validation is a cornerstone of modern natural product research, accelerating the discovery and optimization of bioactive compounds like this compound.

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

This compound, as a secondary metabolite found in Ferula species, plays a significant role in plant defense mechanisms and ecological interactions. Plants produce a diverse array of secondary metabolites, including coumarins, as part of their complex strategies to defend against biotic and abiotic stresses. These defense mechanisms can be constitutive, meaning they are always present, or induced, meaning they are produced in response to an attack.

Coumarins, such as this compound, contribute to plant defense through various means, including direct toxicity to herbivores or pathogens, or by mediating interactions within the plant's ecosystem. The "poisonous chemotype" of Ferula communis is known to contain prenylated coumarins like ferulenol (B560370) and this compound, which have been shown to inhibit Vitamin K Epoxide Reductase Complex 1 (VKORC1) in mammal liver microsomes . This inhibition of VKORC1, an enzyme essential for recycling vitamin K, suggests a defensive role against organisms that might ingest the plant, leading to anticoagulant effects .

The comparative inhibitory effect of this compound and ferulenol on VKORC1 activity across different species highlights their potential as defensive compounds .

Table 1: Comparative Inhibitory Effect on VKORC1 Activity

| Compound | Effect on VKORC1 Activity | Species Studied (Examples) | Source |

| This compound | Inhibitory | Rats, Goats, Horses, Swine | |

| Ferulenol | Inhibitory | Rats, Goats, Horses, Swine |

Note: While both compounds inhibit VKORC1, susceptibility differences were observed between species, suggesting varying responses to the 'poisonous' chemotypes of F. communis .

Furthermore, the diverse metabolites produced by Ferula species, including sesquiterpene coumarins, exhibit antimicrobial and insecticidal effects, indicating their broader application in developing natural pesticides and their involvement in deterring pests and pathogens in ecological contexts. These chemical defenses contribute to the plant's fitness and survival in its environment.

Retrosynthesis Analysis